molecular formula C14H18N2O5 B13577787 1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B13577787
M. Wt: 294.30 g/mol
InChI Key: DOSPRKPCGJIMJO-UHFFFAOYSA-N
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Description

1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl-protected azetidine ring and a dihydropyridine carboxylic acid moiety

Preparation Methods

The synthesis of 1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring is typically synthesized through a cyclization reaction involving a suitable precursor. The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom during subsequent reactions.

    Coupling with Dihydropyridine: The azetidine intermediate is then coupled with a dihydropyridine derivative under controlled conditions to form the desired compound. This step often involves the use of coupling reagents such as EDCI or DCC.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the dihydropyridine moiety, converting it to a pyridine derivative.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting various diseases.

    Industry: In industrial applications, the compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and functional groups make it suitable for creating polymers, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme’s active site, preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action depend on the specific biological context and target.

Comparison with Similar Compounds

1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be compared with similar compounds to highlight its uniqueness:

These comparisons illustrate the diversity of compounds with similar structural elements but distinct functionalities and applications.

Properties

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(20)15-7-10(8-15)16-6-9(12(18)19)4-5-11(16)17/h4-6,10H,7-8H2,1-3H3,(H,18,19)

InChI Key

DOSPRKPCGJIMJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=CC2=O)C(=O)O

Origin of Product

United States

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